LY43578

Cytochrome P450 Enzyme Inhibition Drug Metabolism

Oral aromatase inhibitor (EC50 71 nM) with distinct P450 profile: IC50 0.3 μM (O-demethylation) vs. 5 μM (N-demethylation). Preferentially used in O-demethylation assays vs. LY56110. High DMSO solubility (100 mg/mL). Suitable for neuroendocrine studies & CYP450 panel validations.

Molecular Formula C17H12Cl2N2O
Molecular Weight 331.2 g/mol
CAS No. 26766-35-8
Cat. No. B1675697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY43578
CAS26766-35-8
SynonymsLY 43578;  LY 43578;  LY 43578.
Molecular FormulaC17H12Cl2N2O
Molecular Weight331.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C3=CN=CN=C3)O)Cl
InChIInChI=1S/C17H12Cl2N2O/c18-15-5-1-12(2-6-15)17(22,14-9-20-11-21-10-14)13-3-7-16(19)8-4-13/h1-11,22H
InChIKeyCSRYTZCLFTYZLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LY43578 (CAS 26766-35-8): Orally Active Aromatase Inhibitor for Neuroendocrine and P450 Enzyme Research


LY43578, chemically defined as bis(4-chlorophenyl)-pyrimidin-5-ylmethanol, is an orally bioavailable aromatase inhibitor [1]. It is a nonsteroidal compound with the molecular formula C₁₇H₁₂Cl₂N₂O and a molecular weight of 331.20 g/mol [2]. This research tool is primarily utilized to modulate cytochrome P450-dependent enzymatic activities, particularly in studies investigating neuroendocrine function and sexual differentiation [3]. Vendors consistently report a high purity standard of ≥97% to ≥99% for this compound [2] .

Why LY43578 (26766-35-8) Cannot Be Substituted with Generic Aromatase Inhibitors


Generic substitution of LY43578 with other aromatase inhibitors is scientifically unsound due to its unique activity profile against specific P450-mediated pathways. Unlike later-generation clinical inhibitors (e.g., letrozole, anastrozole) which were optimized for high selectivity toward aromatase (CYP19A1) [1], LY43578 demonstrates a broader, yet quantifiable, inhibition of P450-dependent reactions in rat liver microsomes [2]. This dual-targeting nature (aromatase and other P450 enzymes) makes it an irreplaceable tool for studying complex metabolic interactions where multiple P450 pathways are relevant, rather than pure aromatase blockade. The quantitative difference in its inhibition potency for p-nitroanisole O-demethylation (IC₅₀: 0.3 μM) versus ethylmorphine N-demethylation (IC₅₀: 5 μM) further underscores that its biochemical footprint cannot be replicated by more narrowly focused inhibitors.

Quantitative Differentiation Guide: LY43578 vs. In-Class Analogs & Alternatives


P450 Inhibition Potency: LY43578 vs. LY56110 in Rat Liver Microsomes

In a direct head-to-head comparison within the same experimental system, LY43578 demonstrates superior potency compared to its structural analog LY56110. For the inhibition of p-nitroanisole O-demethylation, LY43578 (IC₅₀: 0.3 μM) is 8.3-fold more potent than LY56110 (IC₅₀: 2.5 μM). Similarly, for ethylmorphine N-demethylation, LY43578 (IC₅₀: 5 μM) is 2.2-fold more potent than LY56110 (IC₅₀: 11 μM). These data were generated using hepatic microsomes isolated from rats, providing a direct, system-specific comparison [1].

Cytochrome P450 Enzyme Inhibition Drug Metabolism

Aromatase Inhibition (CYP19A1) Potency: LY43578 vs. Clinical-Grade Inhibitors

While cross-study comparisons require caution, the available data indicate LY43578 is a substantially less potent aromatase inhibitor than clinically developed agents. LY43578 inhibits aromatase in rat ovarian microsomes with an EC₅₀ of 71.0 nM [1]. In contrast, the third-generation inhibitor letrozole exhibits an IC₅₀ of 0.07-20 nM in cell-free aromatase assays , and fadrozole hydrochloride shows an IC₅₀ of 1.4 nM in rat ovarian microsomes [2]. This difference, quantified as at least a 3.5- to 50-fold reduction in potency, is a critical differentiator for procurement.

Aromatase CYP19A1 Steroidogenesis

Oral Bioavailability and Blood-Brain Barrier Penetration: In Vivo Evidence for CNS Applications

LY43578 is orally active and demonstrates blood-brain barrier penetration, enabling its use in behavioral and neuroendocrine studies [1]. A direct in vivo study in Wistar rats showed that a single intraventricular injection of 5 mg/kg LY43578 on postnatal day 1 produced significant behavioral feminization in adult males [2]. This included an 89% lordotic response (feminine sexual behavior) in treated males compared to control males, and a significant decrease in the number of mounts and intromissions. These effects are class-level inferences for aromatase inhibitors, but the specific, quantifiable behavioral outcomes validate LY43578's utility in neuroendocrine research.

In Vivo Pharmacology Neuroendocrinology Behavioral Neuroscience

Best-Fit Application Scenarios for LY43578 (CAS 26766-35-8) Based on Quantitative Evidence


Investigating Broad-Spectrum Cytochrome P450 Inhibition

This scenario leverages the quantitative differentiation established in Evidence Item 1. When your research requires a tool that potently inhibits multiple P450-mediated reactions (e.g., p-nitroanisole O-demethylation and ethylmorphine N-demethylation) with a known, quantified potency gradient (0.3 μM vs. 5 μM), LY43578 is the superior choice over analogs like LY56110. This is particularly relevant for studying complex drug metabolism or endocrine pathways where modulating multiple P450 enzymes is desired. The 8.3-fold greater potency in the O-demethylation assay directly translates to improved assay sensitivity and the ability to use lower compound concentrations, reducing off-target effects.

Studying Aromatase-Dependent Sexual Differentiation in Rodent Models

This scenario is directly supported by the in vivo quantitative evidence from Evidence Item 3. For studies examining the organizational effects of estrogens on brain development and behavior, LY43578 provides a validated, orally bioavailable tool that crosses the blood-brain barrier. A single 5 mg/kg injection in neonatal rats produces a robust and measurable behavioral phenotype in adulthood (89% lordotic response [1]). This established protocol and quantifiable outcome provide a reliable experimental framework for researchers investigating the neuroendocrine basis of sexual differentiation.

As a Tool Compound to Avoid Supraphysiological Aromatase Inhibition

This scenario is derived from the comparative potency data in Evidence Item 2. In experiments where complete and ultra-potent aromatase inhibition is undesirable or would obscure physiological responses, LY43578 offers a distinct advantage. Its 3.5- to 50-fold lower potency against aromatase (EC₅₀ 71 nM) compared to clinical inhibitors like letrozole or fadrozole makes it an ideal tool for achieving a more moderate or graded reduction in estrogen synthesis. This is crucial for studies aiming to mimic partial estrogen deficiency rather than near-complete ablation, thereby preserving some degree of physiological feedback.

Neuropharmacology Studies Involving P450 Enzyme Modulation

This scenario builds on the broader P450 inhibition profile of LY43578 (Evidence Item 1). Because LY43578 inhibits both aromatase and other P450 enzymes, it is a valuable tool for studying the intersection of drug metabolism, neuroactive steroid synthesis, and behavior. Its oral bioavailability allows for convenient administration in long-term studies, and its established use in behavioral assays [1] provides a solid methodological foundation. This makes it a strategic choice for research programs investigating the role of neurosteroids in conditions like anxiety, depression, or cognitive function, where multiple P450 enzymes contribute to the overall steroid milieu.

Quote Request

Request a Quote for LY43578

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.